2-甲基-2-(萘-1-基)丙腈

描述

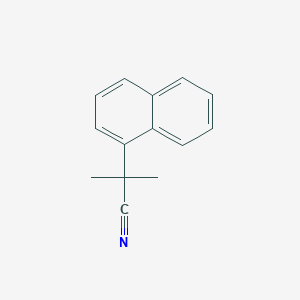

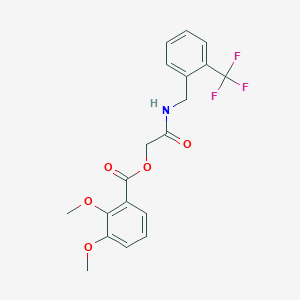

2-Methyl-2-(naphthalen-1-yl)propanenitrile is a chemical compound that is part of a broader class of organic compounds involving naphthalene moieties with additional functional groups. The compound is of interest due to its potential applications in organic synthesis and material science. The naphthalene core provides aromaticity, which is a key feature for the stability and reactivity of the compound.

Synthesis Analysis

The synthesis of related naphthalene derivatives has been explored in various studies. For instance, the synthesis of alkylphenanthrenes from naphthylalkylidenemalonodinitriles has been achieved through the annulation of the naphthalene system. This process involves the use of dicyanovinyl moieties as active electrophiles in concentrated sulfuric acid, followed by condensation with malonodinitrile and cyclization to yield various aminonitriles. These aminonitriles are then converted to their respective methylphenanthrenes through hydrolysis, decarboxylation, and diazotization reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methyl-2-(naphthalen-1-yl)propanenitrile has been characterized using various spectroscopic techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was studied using XRD, FT-IR, UV-Vis, and NMR. Theoretical calculations, including density functional theory (DFT), were employed to understand the local and global chemical activities, providing insights into the electrophilic and nucleophilic nature of the compound .

Chemical Reactions Analysis

The reactivity of naphthalene derivatives in chemical reactions has been documented. For instance, the photochemical cycloaddition reactions between acrylonitrile and various methyl-naphthalenes, including 2-methyl-naphthalene, have been studied. These reactions yield different photoadducts, such as tetrahydrocyclobutanaphthalenes and dihydroethanonaphthalenes, depending on the substitution pattern on the naphthalene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The presence of substituents like methyl groups and nitriles can affect properties such as solubility, melting point, and reactivity. Theoretical studies, including DFT and HF methods, have been used to predict these properties by analyzing bond lengths, bond angles, dihedral angles, and molecular orbitals. Experimental techniques complement these theoretical predictions and provide a comprehensive understanding of the compound's behavior .

Relevant Case Studies

Case studies involving the synthesis and application of naphthalene derivatives highlight the versatility of these compounds. For example, nano magnetite (Fe3O4) has been used as a catalyst for the one-pot synthesis of naphthalene derivatives under ultrasound irradiation, demonstrating the potential for efficient and sustainable chemical processes . Additionally, the antioxidant properties of alkylaminophenol compounds derived from naphthalene suggest potential applications in drug development .

科学研究应用

电子和光子材料

萘衍生物的一个重要应用,如与“2-甲基-2-(萘-1-基)丙腈”相关的,是在电子和光子材料的开发中。Altmayer 等人(2001 年)使用萘衍生物合成了供体-受体取代分子,该分子显示出有效的激发态电子转移,尤其是在萘和芘衍生物中。这些材料对于有机电子和光子学至关重要,由于它们能够有效地促进电子转移过程,因此在发光二极管 (LED) 和太阳能电池中显示出潜力 (Altmayer, Gaa, Gleiter, Rominger, Kurzawa, & Schneider, 2001).

环境传感和检测

基于萘的化合物也用于环境传感和检测。Han 等人(2015 年)报道了开发了一种基于萘的荧光化学剂量计,用于选择性和灵敏地检测水溶液中的汞离子。该应用对于监测和管理环境污染至关重要,提供了一种快速有效的方法来检测水源中的有害金属 (Han, Yang, Wu, Chen, Zhou, & Xia, 2015).

材料合成和化学反应

萘衍生物的结构特征使其在材料合成和促进特定化学反应中具有价值。Jin 等人(2021 年)探索了从 α-甲基萘形成多环芳烃 (PAH) 的形成化学,提供了对在石化工业中至关重要的热解过程和了解烟灰颗粒形成的见解。这项研究突出了萘衍生物在工业应用和环境科学中的作用 (Jin, Hao, Yang, Guo, Zhang, Cao, & Farooq, 2021).

催化

萘衍生物的催化性能也已得到研究。Mokhtary 和 Torabi(2017 年)展示了使用纳米磁铁矿 (Fe3O4) 作为催化剂在超声辐射下合成萘衍生物,展示了萘基化合物在催化多组分反应中的效率。这项研究对于开发有机化学中的新合成路线非常重要,提供了更绿色、更高效的方法 (Mokhtary & Torabi, 2017).

安全和危害

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

属性

IUPAC Name |

2-methyl-2-naphthalen-1-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-14(2,10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFMNNIMYGEOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

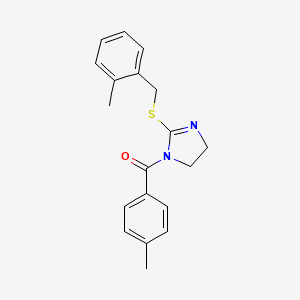

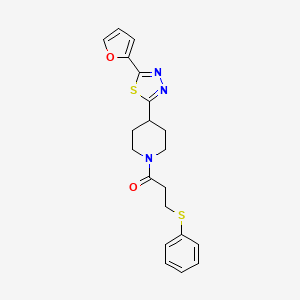

![N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525608.png)

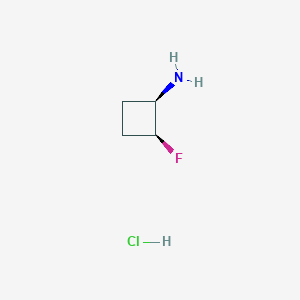

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)

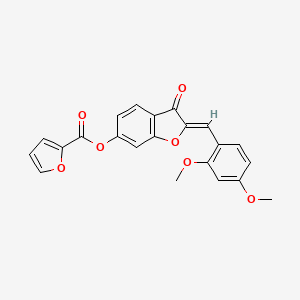

![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2525622.png)

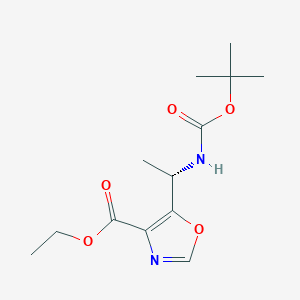

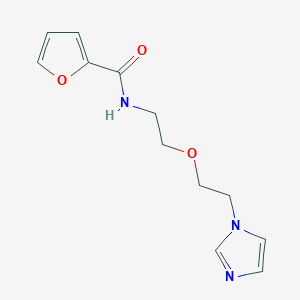

![3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid](/img/structure/B2525624.png)

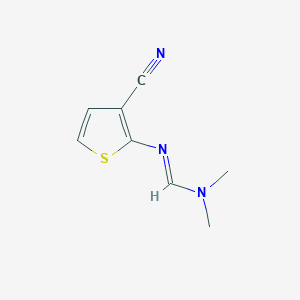

![benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2525626.png)